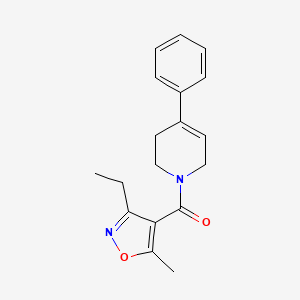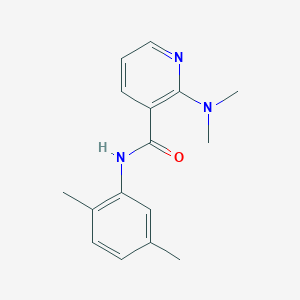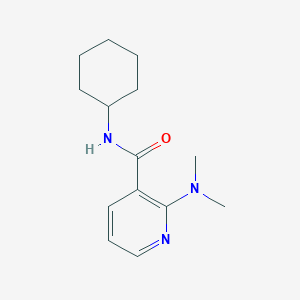
N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide, commonly known as MEM or memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a member of the adamantane family of drugs and is used in the treatment of Alzheimer's disease.
Mécanisme D'action
MEM acts as a non-competitive antagonist at the N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the excessive activation of the this compound receptor, MEM helps to reduce the excitotoxicity and neuronal damage associated with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on the this compound receptor, MEM has been shown to modulate the activity of other neurotransmitter systems, including acetylcholine, dopamine, and serotonin. It also has antioxidant properties and may help to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MEM in lab experiments is its specificity for the N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor, which allows for the selective modulation of this receptor without affecting other neurotransmitter systems. However, MEM has a relatively low potency and requires high concentrations to achieve significant effects. In addition, MEM has a relatively short half-life and may require frequent dosing in experiments.
Orientations Futures
For research on MEM include the development of more potent and selective N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor antagonists, as well as the investigation of the potential use of MEM in the treatment of other neurological disorders. In addition, further studies are needed to elucidate the mechanisms underlying the effects of MEM on neurotransmitter systems and to identify potential biomarkers for predicting treatment response.
Méthodes De Synthèse
The synthesis of MEM involves the reaction of 1-amino-adamantane with 4-methylbenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ethylene oxide. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
MEM has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. In addition, MEM has been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-14-2-4-17(5-3-14)19-9-15-8-16(10-19)12-20(11-15,13-19)18(23)21-6-7-22/h2-5,15-16,22H,6-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSATAOIKOBEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)

![4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
![N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7498133.png)

![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498173.png)

![Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498205.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)
